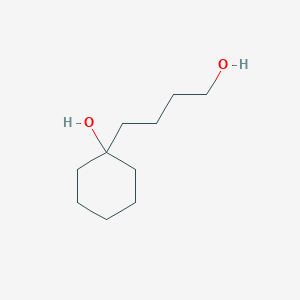













|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]Br.[Mg].II.BrC(Br)(CC)CC.[C:18]1(=[O:24])[O:23][CH2:22][CH2:21][CH2:20][CH2:19]1>C1COCC1>[OH:23][CH2:22][CH2:21][CH2:20][CH2:19][C:18]1([OH:24])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCBr
|
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(CC)(CC)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.13 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCO1)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
was continued maintaining a gentle reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was refluxed for 6 hours under nitrogen
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
quenched by addition of saturated solution of ammonium chloride at 0° C
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted in ethylacetate
|
|
Type
|
WASH
|
|
Details
|
Organic layer was washed with water, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anh. Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
Drying agent
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCCCC1(CCCCC1)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |